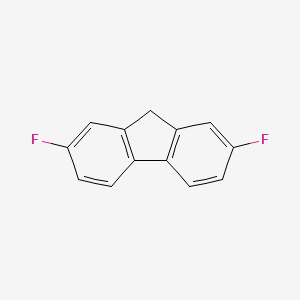

2,7-ジフルオロ-9H-フルオレン

概要

説明

2,7-Difluoro-9H-Fluorene is a monomer that has been analyzed by a variety of techniques . It has been shown to have high volatility, with an estimated boiling point of 168°C . 2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .

Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

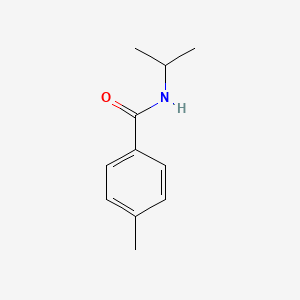

The molecular formula of 2,7-Difluoro-9H-Fluorene is C13H8F2 . The average mass is 202.199 Da and the mono-isotopic mass is 202.059402 Da .Chemical Reactions Analysis

2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .Physical And Chemical Properties Analysis

2,7-Difluoro-9H-Fluorene has a high volatility, with an estimated boiling point of 168°C . It has a density of 1.289g/cm3 , and a flash point of 114.1ºC .作用機序

Target of Action

Fluorene derivatives have been known to exhibit significant pharmaceutical potential .

Mode of Action

It’s worth noting that certain fluorene derivatives have shown remarkable activity against specific cancer cell lines . The binding interaction of these synthesized compounds with the active sites of enzymes like dihydrofolate reductase has been identified .

Biochemical Pathways

Fluorene derivatives have been associated with anticancer and antimicrobial activities against multidrug-resistant strains .

Pharmacokinetics

The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .

Result of Action

Certain fluorene derivatives have shown remarkable activity against specific cancer cell lines .

実験室実験の利点と制限

One of the main advantages of using 2,7-Difluoro-9h-fluorene in lab experiments is its high purity and stability. 2,7-Difluoro-9h-fluorene is also relatively easy to synthesize and can be obtained in good yield. However, one limitation of using 2,7-Difluoro-9h-fluorene is its relatively low solubility in common organic solvents, which can make it difficult to work with in some applications.

将来の方向性

There are many potential future directions for research on 2,7-Difluoro-9h-fluorene. One area of interest is its potential as an anti-inflammatory agent for the treatment of diseases such as arthritis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. 2,7-Difluoro-9h-fluorene also has potential applications in the field of organic electronics, including photovoltaic devices and organic light-emitting diodes.

In conclusion, 2,7-Difluoro-9h-fluorene is a promising compound with a range of potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new drugs and therapies. Its potential for use in photovoltaic devices and organic electronics also makes it an interesting area of research. Further studies are needed to fully understand the mechanism of action of 2,7-Difluoro-9h-fluorene and to explore its potential in these and other applications.

科学的研究の応用

有機発光ダイオード (OLED)

2,7-ジフルオロ-9H-フルオレンは、N-カルバゾールでキャップされたオリゴフルオレンのテンプレートとして使用され、有機発光ダイオード (OLED) のホール輸送材料としての可能性を示しています . OLEDは、モバイルデバイスやテレビのディスプレイなど、さまざまな用途で使用されています。

共役ポリマーの合成

この化合物は、共役ポリマーの合成にも使用されます . 共役ポリマーは、交互に単結合と二重結合のバックボーン鎖を持つポリマーの一種であり、独自の電子特性を持っています。これらは、有機太陽電池やトランジスタなど、さまざまな用途で使用されています。

ラベルフリーDNAマイクロアレイ

2,7-ジフルオロ-9H-フルオレンは、特定の種類の共役ポリマー、ポリ[9,9'-ビス(6''-N,N,N-トリメチルアンモニウム)ヘキシル)フルオレン-co-alt-4,7-(2,1,3-ベンゾチアジアゾール)ジブロミド] (PFBT) の調製に使用され、これはラベルフリーDNAマイクロアレイで使用されます . DNAマイクロアレイは、遺伝子発現プロファイリングや遺伝子変異の検出など、さまざまな生物学的研究用途に使用されています。

青色フォトルミネッセント材料

この化合物は、非対称に置換された青色フォトルミネッセントポリフルオレンの調製に使用されます . これらの材料は、青色発光ダイオード (LED) や青色有機発光ダイオード (OLED) など、さまざまな用途で使用されます。

デンドリマーモノマーの合成

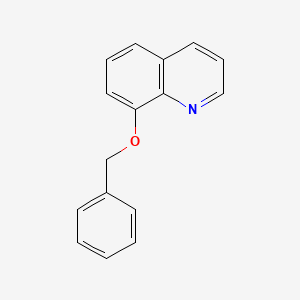

2,7-ジフルオロ-9H-フルオレンは、フルオレン環の9,9'-位置にベンジルエーテルデンドロン(世代1、2、および3)を含む2,7-ジブロモフルオレンモノマーの調製に使用されます . これらのデンドリマーモノマーは、薬物送達や触媒など、さまざまな分野で応用を持つデンドリマーポリマーの合成に使用されます。

変異原性研究

2,7-ジフルオロ-9H-フルオレンは、サルモネラ菌試験で変異原性があることが判明しています . この試験は、遺伝子毒性学において、化学物質の変異原性の可能性をテストするために使用されます。

Safety and Hazards

特性

IUPAC Name |

2,7-difluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDBYDSPAZGULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288579 | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2195-50-8 | |

| Record name | NSC56688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-difluoro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

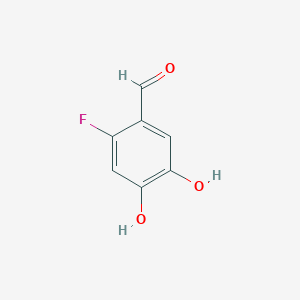

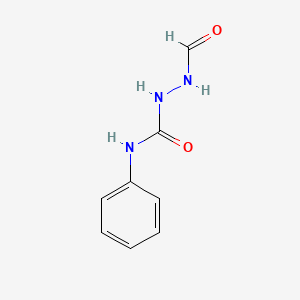

Retrosynthesis Analysis

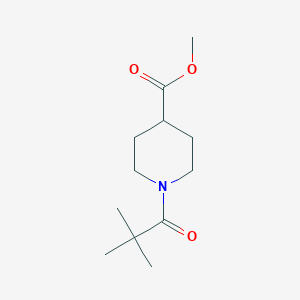

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)